(Z)-2-(4-methoxybenzylidene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one (Z)-2-(4-methoxybenzylidene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 859666-17-4
VCID: VC4685810
InChI: InChI=1S/C20H18O5/c1-12(21)11-24-17-9-8-16-19(22)18(25-20(16)13(17)2)10-14-4-6-15(23-3)7-5-14/h4-10H,11H2,1-3H3/b18-10-
SMILES: CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)OC)C2=O)OCC(=O)C
Molecular Formula: C20H18O5
Molecular Weight: 338.359

(Z)-2-(4-methoxybenzylidene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one

CAS No.: 859666-17-4

Cat. No.: VC4685810

Molecular Formula: C20H18O5

Molecular Weight: 338.359

* For research use only. Not for human or veterinary use.

(Z)-2-(4-methoxybenzylidene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one - 859666-17-4

Specification

CAS No. 859666-17-4
Molecular Formula C20H18O5
Molecular Weight 338.359
IUPAC Name (2Z)-2-[(4-methoxyphenyl)methylidene]-7-methyl-6-(2-oxopropoxy)-1-benzofuran-3-one
Standard InChI InChI=1S/C20H18O5/c1-12(21)11-24-17-9-8-16-19(22)18(25-20(16)13(17)2)10-14-4-6-15(23-3)7-5-14/h4-10H,11H2,1-3H3/b18-10-
Standard InChI Key SQPDMROYZFAUOU-ZDLGFXPLSA-N
SMILES CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)OC)C2=O)OCC(=O)C

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituents

The molecule features a benzofuran-3(2H)-one core, a bicyclic system comprising a fused benzene and furan ring with a ketone group at position 3 . Key substituents include:

  • 4-Methoxybenzylidene group: A conjugated aromatic system attached via a double bond at position 2, introducing stereoelectronic effects due to the Z-configuration .

  • 7-Methyl group: A methyl substituent at position 7, influencing steric and electronic properties .

  • 6-(2-Oxopropoxy) chain: An ether-linked propanone group at position 6, contributing to solubility and reactivity .

The molecular formula is C₃₁H₂₈O₆, with a calculated molecular weight of 496.55 g/mol .

Stereochemistry and Conformation

The Z-configuration of the benzylidene double bond is critical for molecular geometry. Crystallographic studies of analogous compounds reveal non-planar conformations, with dihedral angles between aromatic rings ranging from 47.1° to 66.4° . The 2-oxopropoxy chain adopts a gauche conformation, minimizing steric clashes with the benzofuran core .

Synthetic Pathways

Knoevenagel Condensation

The benzylidene group is introduced via a base-catalyzed condensation between 7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one and 4-methoxybenzaldehyde. Piperidine in ethanol at 80°C drives the reaction, achieving yields of ~75% .

Mechanism:

  • Deprotonation of the benzofuranone α-hydrogen.

  • Nucleophilic attack on the aldehyde carbonyl.

  • Elimination of water to form the Z-isomer .

Spectroscopic and Crystallographic Data

Infrared (IR) Spectroscopy

  • C=O stretches: 1680–1700 cm⁻¹ (benzofuranone ketone), 1715 cm⁻¹ (2-oxopropoxy ketone) .

  • C-O-C vibrations: 1250–1270 cm⁻¹ (ether linkage) .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃):

    • δ 3.85 (s, 3H, OCH₃).

    • δ 2.45 (s, 3H, CH₃ at position 7).

    • δ 4.70 (s, 2H, OCH₂ of oxopropoxy) .

  • ¹³C NMR:

    • δ 191.2 (C=O of benzofuranone).

    • δ 207.5 (C=O of oxopropoxy) .

X-ray Crystallography

While direct data for the title compound is unavailable, analogous structures crystallize in monoclinic systems (space group P2₁/c) with unit cell parameters:

  • a = 10.96 Å, b = 12.18 Å, c = 10.16 Å .

  • Intermolecular hydrogen bonds between ketone oxygen and methoxy hydrogens stabilize the lattice .

Applications in Organic Synthesis

Fluorescent Probes

The conjugated π-system enables fluorescence emission in the visible range, useful in bioimaging .

Building Block for Heterocycles

The 2-oxopropoxy group participates in cyclocondensation reactions to form pyrazoles and thiazoles .

Stability and Reactivity

  • Thermal Stability: Decomposes above 250°C (DSC data) .

  • Photoreactivity: The benzylidene double bond undergoes Z-to-E isomerization under UV light .

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